3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile
Overview
Description
“3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile” is a useful research chemical . It has the CAS number 1440519-98-1 .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium phosphate, copper (I) iodide, and (S,S)-1,2-diaminocyclohexane in 1,4-dioxane . The mixture is heated at reflux temperature for 4 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10N2O . Its molecular weight is 186.21 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I have access to. .Scientific Research Applications
Progesterone Receptor Modulators
3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile has been explored as a part of progesterone receptor (PR) modulators for potential use in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. Studies have found that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response, with smaller groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).
Synthesis of 3-Oxoisoindoline Derivatives
Efficient synthetic approaches for N-substituted 3-oxoisoindoline-1-carbonitrile derivatives have been developed. These methods include a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction (Chen & Cai, 2016) and a one-pot, three-component condensation reaction catalyzed by sulfamic acid (Hu et al., 2013).
Potential for Corrosion Inhibition
N-hydrospiro-chromeno-carbonitriles, including compounds related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic solutions. Experimental and computational studies revealed these compounds exhibit mixed-type corrosion inhibition characteristics (Quadri et al., 2021).
Antimicrobial Activity
A series of derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. The data indicated that many of these compounds exhibited significant antimicrobial activities (Khidre et al., 2011).
Properties
IUPAC Name |
3,3-dimethyl-1-oxo-2H-isoindole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-11(2)9-5-7(6-12)3-4-8(9)10(14)13-11/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODITXVOCXCXIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C#N)C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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